6-[4-(Piperidinocarbonyl)phenyl]picolinic acid
Beschreibung
Eigenschaften
IUPAC Name |
6-[4-(piperidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(20-11-2-1-3-12-20)14-9-7-13(8-10-14)15-5-4-6-16(19-15)18(22)23/h4-10H,1-3,11-12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFFGBNOMBLPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Picolinic acid, a related compound, is known to interact with zinc finger proteins (zfps). These proteins play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding.
Mode of Action
Picolinic acid, a related compound, works by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function.
Biochemische Analyse
Biochemical Properties
6-[4-(Piperidinocarbonyl)phenyl]picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux and metabolite levels. For instance, the compound may enhance or inhibit the activity of enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, thereby modulating its biochemical and cellular effects.
Biologische Aktivität
6-[4-(Piperidinocarbonyl)phenyl]picolinic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- CAS Number : 1261922-93-3
This compound features a picolinic acid backbone substituted with a piperidinocarbonyl group, which is believed to influence its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 32 |
| Escherichia coli | 16 | 64 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins involved in inflammation.
- Receptor Modulation : The compound may also modulate receptors involved in pain and inflammation pathways, contributing to its analgesic properties.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Inflammatory Bowel Disease (IBD) : In an animal model of IBD, administration of this compound resulted in a significant reduction in disease severity and histological damage compared to control groups.
- Cancer Research : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting potential use in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Key structural analogues include:
Notes:
Physicochemical Properties
- Solubility: qy17 demonstrated better aqueous solubility than qy20 due to reduced steric hindrance from the tert-butyl group.
Stability :
- Amide bonds (as in carbamoyl derivatives ) are generally stable under physiological conditions, suggesting similar robustness for the target compound.
Vorbereitungsmethoden
Amidation of Picolinic Acid with Piperidine Derivatives
A common approach involves coupling picolinic acid with a piperidinyl-substituted phenyl amine or related intermediate using carbodiimide-mediated coupling agents. Typical reagents and conditions include:
This method benefits from mild reaction conditions and good yields of the amide bond formation. The use of HOBt suppresses side reactions and racemization.
Hydrogenation of Pyridine Carboxylic Acid Precursors
Hydrogenation of 4-pyridinecarboxylic acid to 4-piperidinecarboxylic acid is a critical preparatory step when the piperidine ring is introduced via reduction of the pyridine ring:
This method ensures high purity (98–102%) and melting points consistent with literature values (273–278 °C for 2-piperidinecarboxylic acid, >300 °C for 4-piperidinecarboxylic acid).
Detailed Preparation Protocol Example
A representative synthesis combining amidation and hydrogenation steps is as follows:
Purification and Crystallization
Purification is achieved by selective crystallization and filtration steps:
- Acidification with hydrochloric acid or acetic acid to precipitate the product,
- Recrystallization from methanol, methanol/diethyl ether, or water/methanol/acetone mixtures,
- Use of ion-exchange resins (e.g., DOWEX 50W) to remove impurities,
- Final drying under vacuum to yield white crystalline solids with melting points consistent with literature (e.g., 205–217 °C).
Summary Table of Preparation Conditions and Yields
Research Findings and Notes
- The amidation reaction is sensitive to temperature and solvent choice; DMF is preferred due to solubility and stability of intermediates.
- Hydrogenation requires strict oxygen exclusion to prevent catalyst poisoning and ensure complete reduction.
- Crystallization solvents and conditions significantly affect purity and yield; mixed solvents such as methanol/diethyl ether or water/methanol/acetone are effective.
- Ion-exchange resin treatment improves product purity by removing ionic impurities.
- Reaction times vary from 2 hours (amidation) to 6 hours (hydrogenation), with temperature control critical for optimal yields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-[4-(Piperidinocarbonyl)phenyl]picolinic acid, and how can reaction efficiency be assessed?
- Methodology : Utilize palladium-catalyzed decarboxylative cross-coupling reactions, as demonstrated for structurally related picolinic acid derivatives (e.g., 4-picolinic acid). Optimize reaction parameters (temperature, catalyst loading, solvent) via kinetic studies. Monitor reaction progress using HPLC with a C18 column and UV detection at 254 nm .
- Efficiency Metrics : Calculate yield, turnover number (TON), and turnover frequency (TOF). Compare with analogous systems to identify bottlenecks (e.g., steric hindrance from the piperidinocarbonyl group) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Assign peaks for the piperidinocarbonyl moiety (δ ~2.5–3.5 ppm for piperidine protons) and aromatic protons (δ ~7.0–8.5 ppm). Use -NMR to confirm carbonyl groups (δ ~165–175 ppm) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular ion [M+H] and fragmentation patterns .
- HPLC : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with acetonitrile/water gradient elution. Purity >95% is typically acceptable for biological assays .
Q. What solvents are suitable for solubility testing, and how does structural modification influence solubility?
- Solvent Selection : Test polar aprotic solvents (DMSO, DMF) due to the compound’s likely hydrophobicity from the piperidinocarbonyl and phenyl groups. Quantify solubility via UV-Vis spectroscopy at λ_max ~270 nm (characteristic of aromatic systems) .
- Structural Insights : Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) to the picolinic acid backbone to enhance aqueous solubility, balancing with potential loss of target binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Approach : Perform density functional theory (DFT) calculations to model the electronic effects of the piperidinocarbonyl group on the picolinic acid core. Compare with experimental kinetic data (e.g., Hammett plots) to identify discrepancies. Use multivariate regression to isolate factors like steric bulk or solvent polarity .
- Case Study : If DFT predicts faster nucleophilic substitution but experiments show slower rates, investigate catalyst poisoning by the piperidine nitrogen via X-ray photoelectron spectroscopy (XPS) or in situ IR .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of the piperidinocarbonyl group) .
- Formulation Solutions : Encapsulate in liposomes or use cyclodextrin complexes to shield hydrolytically sensitive groups. Validate stability via circular dichroism (CD) or dynamic light scattering (DLS) .
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Design Framework :
- Core Modifications : Synthesize analogs with variations in the piperidine ring (e.g., N-methylation) or picolinic acid substituents (e.g., halogens, methyl groups).
- Biological Assays : Use high-throughput screening (HTS) for binding affinity (e.g., fluorescence polarization) and cellular efficacy (e.g., IC in relevant cell lines).
- Data Integration : Apply machine learning (e.g., random forest models) to correlate structural features with activity, prioritizing key pharmacophores .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?
- Analysis Pipeline :
- Fit data to a four-parameter logistic curve (Hill equation) to calculate EC/IC.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Address outliers via Grubbs’ test or robust regression .
Q. How should researchers address low reproducibility in synthetic protocols?
- Troubleshooting Checklist :
- Verify catalyst purity (e.g., PdCl adducts via ICP-OES).
- Control moisture levels using Schlenk techniques or molecular sieves.
- Standardize reaction workup (e.g., quenching methods, column chromatography gradients) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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